molecular formula C12H23NO3 B8712481 8-Decen-3-ol, 5,9-dimethyl-2-nitro- CAS No. 89449-85-4

8-Decen-3-ol, 5,9-dimethyl-2-nitro-

Cat. No.: B8712481
CAS No.: 89449-85-4
M. Wt: 229.32 g/mol
InChI Key: MFRZLSOAYVTTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Decen-3-ol, 5,9-dimethyl-2-nitro- is a useful research compound. Its molecular formula is C12H23NO3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Decen-3-ol, 5,9-dimethyl-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Decen-3-ol, 5,9-dimethyl-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

89449-85-4

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

5,9-dimethyl-2-nitrodec-8-en-3-ol

InChI

InChI=1S/C12H23NO3/c1-9(2)6-5-7-10(3)8-12(14)11(4)13(15)16/h6,10-12,14H,5,7-8H2,1-4H3

InChI Key

MFRZLSOAYVTTME-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)C)CC(C(C)[N+](=O)[O-])O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Nitroethane (7.5 g) was added to a stirred solution of 13.82 g of citronellal in dichloromethane. Approximately 12-14 g of Amberlyst A-21 ion exchange resin was added, and the mixture was stirred at room temperature overnight. After filtration, the resin was rinsed 4 times with 75 mL of dichloromethane. The filtrate was dried over anhydrous MgSO4 and the solvent was removed by rotary evaporation, affording 20.1 g (95%) of a mixture of stereoisomers of the desired nitro alcohol 6. 1H NMR δ (ppm) 5.2 (t, C═CH), 4.4 (m, CH3CHNO2), 2.5 (broad s, CHOH), 2.0 (br m, ═CHCH2), 1.60 and 1.65 (both s, CH3C(CH3)═), 1.5 (d, CH3CHNO2), 1.2-1.5 (m, CH2CH(CH3)CH2), 0.95 (d, CH2CH(CH3)CH2).
Name
Nitroethane
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
13.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
95%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.